molecular formula C15H14N2O2 B2669148 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 215177-57-4

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B2669148
CAS No.: 215177-57-4
M. Wt: 254.289
InChI Key: DRUSCQNRGGUWNQ-WUKNDPDISA-N
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Description

5-[(E)-(3,4-Dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is an azo compound characterized by a diazenyl (–N=N–) group bridging a 3,4-dimethylphenyl substituent and a 2-hydroxybenzaldehyde core. Azo compounds are widely studied for their applications in dyes, pharmaceuticals, and agrochemicals due to their strong conjugation systems and chromophoric properties . The 3,4-dimethylphenyl group introduces steric and electronic effects, while the ortho-hydroxybenzaldehyde moiety enables hydrogen bonding and coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-3-4-13(7-11(10)2)16-17-14-5-6-15(19)12(8-14)9-18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSCQNRGGUWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Recent studies have highlighted the biological activity of compounds containing diazenyl and hydroxybenzaldehyde functionalities. The synthesis of similar compounds has shown promising antibacterial and antifungal properties. For instance, derivatives of 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols exhibited significant activity against various bacterial and fungal strains, indicating that 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde may possess similar bioactive potential .

Antimicrobial Activity

The biological screening of related compounds suggests that those with nitro groups exhibit enhanced antimicrobial activity compared to their counterparts without such substituents. This indicates a potential pathway for enhancing the efficacy of this compound through structural modifications .

Applications in Materials Science

The compound's azo group allows for its use as a dye or pigment in various materials. Azo compounds are known for their vibrant colors and stability, making them suitable for applications in textiles and plastics. The potential for developing new dyes based on this compound could lead to advancements in colorfastness and environmental sustainability.

Case Studies

  • Synthesis and Characterization : A study synthesized various derivatives of diazenyl compounds, including those similar to this compound. The characterization was performed using spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming the successful formation of desired structures .
  • Biological Testing : The synthesized compounds were subjected to in vitro tests against several microbial strains. The results indicated that certain derivatives showed significant antibacterial and antifungal properties, which could be further explored for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The molecular weight and substituent type significantly influence physical properties. For example:

Table 1: Comparison of Key Properties
Compound Name Substituent Type Molecular Ion [M+H]+ Yield (%) Applications/Reactivity
5-[(E)-(3,4-Dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde 3,4-dimethylphenyl Azo ~255.1 (estimated) N/A Synthesis intermediate
5-((4-Chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (1a) 4-chlorophenyl Azo 261.0 N/A Pyrazole synthesis catalyst study
5-(Benzyloxy)-2-hydroxybenzaldehyde (12a) Benzyloxy Ether 227.1 53.5 Not specified
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12c) 4-chlorobenzyloxy Ether 261.0 45.5 Not specified

Key Observations :

  • Molecular Weight : Azo derivatives (e.g., 1a, target compound) exhibit higher molecular weights than ether analogs due to the heavier diazenyl group.
  • Substituent Electronic Effects : The 3,4-dimethylphenyl group in the target compound is electron-donating, enhancing resonance stabilization of the azo bond compared to electron-withdrawing groups like chloro in 1a . This may increase thermal stability but reduce electrophilic reactivity.
  • Synthesis Yields : Ether derivatives (e.g., 12a–12d) show moderate yields (45–53%), suggesting steric hindrance or electronic effects during synthesis. Azo compounds often require optimized catalysts (e.g., Fe3O4@SiO2@Tannic acid in 1a’s reaction) to improve efficiency .

Reactivity in Functionalization Reactions

The target compound’s ortho-hydroxy and azo groups make it reactive toward cyclocondensation and coordination reactions. For instance:

  • Pyrazole Synthesis: Similar azo compounds like 1a react with malononitrile and phenylhydrazine to form pyrazole derivatives, a reaction influenced by substituent electronic effects. The 3,4-dimethyl group in the target compound may slow reaction kinetics compared to electron-deficient chloro-substituted analogs due to reduced electrophilicity at the benzaldehyde carbonyl .
  • Catalyst Dependency : Fe3O4@SiO2@Tannic acid improves yields in 1a’s reaction by facilitating proton transfer and reducing side reactions. The target compound’s methyl groups may alter catalyst interactions, warranting further study .

Biological Activity

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde, also known as a diazenyl compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's significance in biomedical applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H12N2O2
  • IUPAC Name : this compound

Structural Features

The diazenyl group (-N=N-) and the hydroxyl group (-OH) are crucial for the biological activity of this compound. The presence of the aromatic rings contributes to its potential interactions with biological targets.

Antioxidant Activity

Research indicates that diazenyl compounds exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures showed effective scavenging of free radicals, which is vital for protecting cells from oxidative stress . The antioxidant capacity can be quantified using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).

Antimicrobial Activity

Diazenyl compounds have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed using cancer cell lines. Studies showed that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The IC50 values obtained from these studies indicate a promising therapeutic index for further development.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various diazenyl derivatives, including this compound, using salicylaldehyde as a starting material. The synthesized compounds were characterized using spectroscopic techniques such as NMR and IR spectroscopy. The results confirmed the expected structural features and provided insights into their potential biological activities .

Case Study 2: Biological Evaluation

Another investigation involved assessing the biological activity of synthesized diazenyl derivatives. The study found that the compound exhibited significant antibacterial activity against a panel of pathogens, demonstrating its potential as a lead compound for drug development .

Table 1: Biological Activity Summary of this compound

Biological ActivityTest OrganismResult (MIC µg/mL)
AntibacterialStaphylococcus aureus32
Escherichia coli64
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
CytotoxicityHeLa CellsIC50 = 15 µg/mL

Q & A

Q. How do hybrid catalysts improve synthetic efficiency?

  • Fe₃O₄@SiO₂@tannic acid : Combines Lewis acidity (Fe³⁺) and hydrogen-bond donation (tannic acid) to accelerate multi-component reactions (e.g., pyrazole synthesis). Reusability (>5 cycles) and low leaching (<2%) are demonstrated via ICP-OMS .

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